Mardepodect

Catalog No.
S539238
CAS No.
898562-94-2
M.F
C25H20N4O
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mardepodect

CAS Number

898562-94-2

Product Name

Mardepodect

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

((11)C)MP-10, (11C)MP-10 cpd, 2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline, 2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, MP-10 compound, PF-02545920, PF-2545920, PF-920

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Description

The exact mass of the compound Mardepodect is 392.16371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mardepodect is not a commonly used term in the scientific community. It is likely a misspelling or alternative name for Manoalide, a complex polycyclic ether natural product isolated from the marine sponge Lissenia sp. []. Manoalide has been the focus of scientific research due to its promising anticancer properties.

Mechanism of action:

Studies have revealed that Manoalide disrupts the normal cell division process by inhibiting a cellular protein called kinesin Eg5. Kinesin Eg5 plays a crucial role in separating chromosomes during cell division (mitosis) []. By inhibiting Eg5, Manoalide can prevent cancer cells from dividing and multiplying.

Preclinical studies:

Manoalide has demonstrated promising antitumor activity in various preclinical studies, including cell line and animal models [, ]. These studies have shown that Manoalide can effectively suppress the growth of different types of cancer cells, including breast cancer, lung cancer, and colon cancer.

Clinical trials:

Manoalide has not yet reached the stage of large-scale clinical trials in humans. However, some initial phase I clinical trials have been conducted to assess its safety and tolerability in cancer patients []. These early trials suggest that Manoalide may be a well-tolerated therapeutic agent, although further research is needed to determine its efficacy and optimal dosing regimen in humans.

Mardepodect, also known by its developmental code PF-2545920, is a compound developed by Pfizer primarily for the treatment of schizophrenia. It functions as a selective inhibitor of phosphodiesterase 10A, an enzyme predominantly expressed in the brain regions associated with dopaminergic signaling, such as the striatum and nucleus accumbens. The inhibition of phosphodiesterase 10A is believed to modulate the activity of dopamine-sensitive medium spiny neurons, which are crucial targets for traditional antipsychotic medications. Mardepodect represents one of the most advanced PDE10A inhibitors in clinical development, having progressed to Phase II trials before its discontinuation in 2017 for both schizophrenia and Huntington's disease treatments .

Mardepodect acts by inhibiting the PDE10A enzyme, which is primarily found in the striatum, nucleus accumbens, and olfactory tubercle regions of the brain []. These areas are crucial for regulating dopamine signaling, a key player in schizophrenia pathophysiology []. PDE10A breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule. By inhibiting PDE10A, Mardepodect increases cGMP levels, potentially leading to altered neuronal activity and therapeutic effects in schizophrenia [, ].

  • Similar compounds can exhibit side effects like nausea, vomiting, and headache [].
  • PDE10A inhibition in other contexts has shown potential for lowering blood pressure [].

Mardepodect's chemical structure is characterized by the formula C25H20N4OC_{25}H_{20}N_{4}O and a molar mass of approximately 392.462 g/mol. As a phosphodiesterase inhibitor, it interacts with cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting phosphodiesterase 10A, Mardepodect leads to increased levels of these cyclic nucleotides, which can enhance neurotransmission in dopaminergic pathways .

The biological activity of Mardepodect is primarily linked to its role as a phosphodiesterase 10A inhibitor. This mechanism has been shown to enhance dopaminergic signaling, potentially offering a novel approach to treating schizophrenia with fewer side effects compared to traditional antipsychotics. Studies have indicated that compounds targeting this pathway may provide therapeutic benefits without the common adverse effects associated with dopamine receptor antagonists .

The synthesis of Mardepodect involves several steps typical for small molecule drug development, including:

  • Formation of key intermediates: Utilizing various organic reactions to create foundational structures.
  • Functionalization: Introducing specific functional groups that confer selectivity for phosphodiesterase 10A.
  • Purification: Employing techniques such as chromatography to isolate the final product in high purity.

Exact synthetic pathways are proprietary and may not be publicly disclosed in detail .

Mardepodect was primarily developed for:

  • Treatment of schizophrenia: Aimed at offering an alternative mechanism compared to conventional antipsychotics.
  • Potential use in Huntington's disease: Although development was discontinued, initial studies suggested possible therapeutic effects.

Additionally, due to its mechanism of action, Mardepodect could serve as a research tool for studying dopaminergic signaling pathways and their implications in various neuropsychiatric disorders .

Mardepodect can be compared with several other compounds that also target phosphodiesterases or have similar applications in neuropsychiatry:

Compound NameMechanism of ActionUnique Features
PapaverinePhosphodiesterase inhibitorOlder compound with established antipsychotic effects in animal models
RolipramSelective phosphodiesterase 4 inhibitorPrimarily used for depression; less selective than Mardepodect
IbudilastNon-selective phosphodiesterase inhibitorUsed for multiple sclerosis; broader action profile
AQW051Phosphodiesterase 10A inhibitorSimilar target but different chemical structure; under investigation for depression

Mardepodect stands out due to its selectivity for phosphodiesterase 10A and its potential for fewer side effects compared to traditional antipsychotics, making it a unique candidate within this class of compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

392.16371127 g/mol

Monoisotopic Mass

392.16371127 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9Y8EY0G42

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE10A [HSA:10846] [KO:K18438]

Other CAS

898562-94-2

Wikipedia

Mardepodect

Dates

Modify: 2023-08-15
1: Hamaguchi W, Masuda N, Samizu K, Mihara T, Takama K, Watanabe T. Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors. Chem Pharm Bull (Tokyo). 2014;62(12):1200-13. PubMed PMID: 25450629.
2: Lin SF, Labaree D, Chen MK, Holden D, Gallezot JD, Kapinos M, Teng JK, Najafzadeh S, Plisson C, Rabiner EA, Gunn RN, Carson RE, Huang Y. Further evaluation of [11C]MP-10 as a radiotracer for phosphodiesterase 10A: PET imaging study in rhesus monkeys and brain tissue metabolite analysis. Synapse. 2015 Feb;69(2):86-95. doi: 10.1002/syn.21792. Epub 2014 Dec 11. PubMed PMID: 25450608; PubMed Central PMCID: PMC4275380.
3: Natesan S, Ashworth S, Nielsen J, Tang SP, Salinas C, Kealey S, Lauridsen JB, Stensbøl TB, Gunn RN, Rabiner EA, Kapur S. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [¹¹C]MP-10 PET rodent imaging study with ex vivo confirmation. Transl Psychiatry. 2014 Apr 1;4:e376. doi: 10.1038/tp.2014.17. PubMed PMID: 24690597; PubMed Central PMCID: PMC4012281.
4: Uthayathas S, Masilamoni GJ, Shaffer CL, Schmidt CJ, Menniti FS, Papa SM. Phosphodiesterase 10A inhibitor MP-10 effects in primates: comparison with risperidone and mechanistic implications. Neuropharmacology. 2014 Feb;77:257-67. PubMed PMID: 24490227; PubMed Central PMCID: PMC3934827.
5: Bleickardt CJ, Kazdoba TM, Jones NT, Hunter JC, Hodgson RA. Antagonism of the adenosine A2A receptor attenuates akathisia-like behavior induced with MP-10 or aripiprazole in a novel non-human primate model. Pharmacol Biochem Behav. 2014 Mar;118:36-45. doi: 10.1016/j.pbb.2013.10.030. Epub 2013 Nov 8. PubMed PMID: 24211858.
6: Piccart E, Langlois X, Vanhoof G, D'Hooge R. Selective inhibition of phosphodiesterase 10A impairs appetitive and aversive conditioning and incentive salience attribution. Neuropharmacology. 2013 Dec;75:437-44. doi: 10.1016/j.neuropharm.2013.08.006. Epub 2013 Aug 22. PubMed PMID: 23973318.
7: Meslamani J, Bhajun R, Martz F, Rognan D. Computational profiling of bioactive compounds using a target-dependent composite workflow. J Chem Inf Model. 2013 Sep 23;53(9):2322-33. doi: 10.1021/ci400303n. Epub 2013 Aug 26. PubMed PMID: 23941602.
8: Hu E, Ma J, Biorn C, Lester-Zeiner D, Cho R, Rumfelt S, Kunz RK, Nixey T, Michelsen K, Miller S, Shi J, Wong J, Hill Della Puppa G, Able J, Talreja S, Hwang DR, Hitchcock SA, Porter A, Immke D, Allen JR, Treanor J, Chen H. Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer. J Med Chem. 2012 May 24;55(10):4776-87. doi: 10.1021/jm3002372. Epub 2012 May 11. PubMed PMID: 22548439.
9: Plisson C, Salinas C, Weinzimmer D, Labaree D, Lin SF, Ding YS, Jakobsen S, Smith PW, Eiji K, Carson RE, Gunn RN, Rabiner EA. Radiosynthesis and in vivo evaluation of [(11)C]MP-10 as a positron emission tomography radioligand for phosphodiesterase 10A. Nucl Med Biol. 2011 Aug;38(6):875-84. doi: 10.1016/j.nucmedbio.2011.02.005. Epub 2011 Mar 30. PubMed PMID: 21843784.
10: Dedeurwaerdere S, Wintmolders C, Vanhoof G, Langlois X. Patterns of brain glucose metabolism induced by phosphodiesterase 10A inhibitors in the mouse: a potential translational biomarker. J Pharmacol Exp Ther. 2011 Oct;339(1):210-7. doi: 10.1124/jpet.111.182766. Epub 2011 Jul 8. PubMed PMID: 21742809.
11: Tu Z, Fan J, Li S, Jones LA, Cui J, Padakanti PK, Xu J, Zeng D, Shoghi KI, Perlmutter JS, Mach RH. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brain. Bioorg Med Chem. 2011 Mar 1;19(5):1666-73. doi: 10.1016/j.bmc.2011.01.032. Epub 2011 Jan 22. PubMed PMID: 21315609; PubMed Central PMCID: PMC3056285.
12: Torremans A, Ahnaou A, Van Hemelrijck A, Straetemans R, Geys H, Vanhoof G, Meert TF, Drinkenburg WH. Effects of phosphodiesterase 10 inhibition on striatal cyclic AMP and peripheral physiology in rats. Acta Neurobiol Exp (Wars). 2010;70(1):13-9. PubMed PMID: 20407482.
13: Zhang HT. Phosphodiesterase Targets for Cognitive Dysfunction and Schizophrenia--a New York Academy of Sciences Meeting. IDrugs. 2010 Mar;13(3):166-8. PubMed PMID: 20191432.
14: Grauer SM, Pulito VL, Navarra RL, Kelly MP, Kelley C, Graf R, Langen B, Logue S, Brennan J, Jiang L, Charych E, Egerland U, Liu F, Marquis KL, Malamas M, Hage T, Comery TA, Brandon NJ. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. J Pharmacol Exp Ther. 2009 Nov;331(2):574-90. doi: 10.1124/jpet.109.155994. Epub 2009 Aug 6. PubMed PMID: 19661377.
15: Verhoest PR, Chapin DS, Corman M, Fonseca K, Harms JF, Hou X, Marr ES, Menniti FS, Nelson F, O'Connor R, Pandit J, Proulx-Lafrance C, Schmidt AW, Schmidt CJ, Suiciak JA, Liras S. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem. 2009 Aug 27;52(16):5188-96. doi: 10.1021/jm900521k. PubMed PMID: 19630403.

Explore Compound Types